molecular formula C38H29N7O5 B12725636 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-methylnaphthalene-2-carboxamide CAS No. 90883-74-2

3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-methylnaphthalene-2-carboxamide

Cat. No.: B12725636
CAS No.: 90883-74-2
M. Wt: 663.7 g/mol
InChI Key: HXABXBXQFGDBQR-UHFFFAOYSA-N
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Description

Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines with little or no modifications. Biodiesel is known for its environmental benefits, including reduced greenhouse gas emissions and lower levels of pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biodiesel is typically produced through a process called transesterification . This involves reacting triglycerides (found in fats and oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide). The reaction yields methyl esters (biodiesel) and glycerol as a byproduct.

Reaction Conditions:

  • Temperature: 50-60°C
  • Catalyst concentration: 0.5-1% by weight of oil
  • Alcohol to oil molar ratio: 6:1

Industrial Production Methods

In industrial settings, biodiesel production involves large-scale transesterification reactors. The process includes:

    Pre-treatment: Removing impurities from the feedstock.

    Transesterification: Reacting the feedstock with alcohol and catalyst.

    Separation: Separating biodiesel from glycerol and other byproducts.

    Purification: Washing and drying the biodiesel to remove residual impurities.

Chemical Reactions Analysis

Types of Reactions

Biodiesel undergoes several chemical reactions, including:

    Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.

    Hydrolysis: Reaction with water can produce free fatty acids and alcohol.

    Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.

Common Reagents and Conditions

    Oxidation: Oxygen, light, and heat can accelerate oxidation.

    Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.

    Polymerization: High temperatures and the presence of catalysts can lead to polymerization.

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and alcohol.

    Polymerization: Gums and deposits.

Scientific Research Applications

Biodiesel has a wide range of applications in scientific research, including:

    Chemistry: Studying the transesterification process and developing new catalysts.

    Biology: Investigating the biodegradability and environmental impact of biodiesel.

    Medicine: Exploring the potential use of glycerol (a byproduct) in pharmaceuticals and cosmetics.

    Industry: Developing more efficient production methods and improving fuel quality.

Mechanism of Action

Biodiesel exerts its effects primarily through its combustion in diesel engines. The combustion process involves the oxidation of biodiesel molecules, releasing energy in the form of heat and producing carbon dioxide and water as byproducts. The molecular targets and pathways involved include:

    Combustion Pathways: Oxidation of fatty acid methyl esters.

    Emission Reduction: Lower levels of particulate matter, carbon monoxide, and hydrocarbons compared to conventional diesel.

Comparison with Similar Compounds

Similar Compounds

    Conventional Diesel: Derived from petroleum, higher emissions of pollutants.

    Ethanol: Renewable fuel, used in gasoline engines, different production process.

    Hydrogenated Vegetable Oil (HVO): Similar feedstock, different production process involving hydrogenation.

Uniqueness of Biodiesel

    Renewable Source: Derived from organic materials.

    Biodegradability: Breaks down more easily in the environment.

    Lower Emissions: Produces fewer pollutants compared to conventional diesel.

Biodiesel stands out due to its environmental benefits and potential for sustainable energy production. Its unique properties make it a valuable alternative to traditional fossil fuels.

Properties

CAS No.

90883-74-2

Molecular Formula

C38H29N7O5

Molecular Weight

663.7 g/mol

IUPAC Name

3-hydroxy-4-[[2-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3-benzoxazol-6-yl]diazenyl]-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C38H29N7O5/c1-20-16-23(12-14-29(20)43-45-33-26-11-7-5-9-22(26)18-28(35(33)47)37(49)40-3)38-41-30-15-13-24(19-31(30)50-38)42-44-32-25-10-6-4-8-21(25)17-27(34(32)46)36(48)39-2/h4-19,46-47H,1-3H3,(H,39,48)(H,40,49)

InChI Key

HXABXBXQFGDBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O

Origin of Product

United States

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